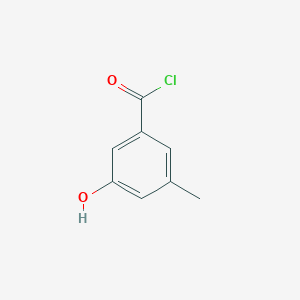

3-Hydroxy-5-methylbenzoyl chloride

Description

3-Hydroxy-5-methylbenzoyl chloride (CAS: 1261679-27-9) is an aromatic acyl chloride derivative with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₇ClO₂, and it is primarily used in research and development as a synthetic intermediate, particularly in pharmaceutical and fine chemical industries . The compound’s structure is characterized by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which may stabilize its conformation and influence reactivity .

Properties

CAS No. |

1261679-27-9 |

|---|---|

Molecular Formula |

C8H7ClO2 |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

3-hydroxy-5-methylbenzoyl chloride |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4,10H,1H3 |

InChI Key |

ZFOQWNNJIWMHDI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)O)C(=O)Cl |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-hydroxy-5-methylbenzoyl chloride with structurally related benzoyl chloride derivatives:

Reactivity and Stability

- 3-Hydroxy-5-methylbenzoyl chloride : The hydroxyl and methyl groups are electron-donating, reducing the electrophilicity of the acyl chloride group compared to halogenated analogs. Intramolecular hydrogen bonding may further stabilize the molecule, delaying hydrolysis .

- 3-Chloro-5-(trifluoromethyl)benzoyl chloride : The chlorine and trifluoromethyl groups are electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. This increases reactivity toward nucleophiles (e.g., amines, alcohols) but may also elevate corrosiveness and toxicity .

- 3-Hydroxy-5-methylbenzonitrile : The nitrile group is less reactive than acyl chloride, making this compound more stable under ambient conditions but less versatile in acylative reactions .

Physical Properties and Hazards

- 3-Hydroxy-5-methylbenzoyl chloride: Likely a crystalline solid due to hydrogen bonding. No specific hazard data is available, but acyl chlorides generally require handling under inert conditions due to moisture sensitivity.

- 3-Chloro-5-(trifluoromethyl)benzoyl chloride: Classified as hazardous for R&D use only.

Research Findings and Industrial Relevance

- Stabilization via Intramolecular Interactions : Structural studies of analogous compounds (e.g., 2-hydroxy-5-methylbenzaldehyde) reveal that intramolecular hydrogen bonding (O–H···O) creates a six-membered ring motif, enhancing thermal stability . This suggests similar behavior in 3-hydroxy-5-methylbenzoyl chloride, making it suitable for high-temperature reactions.

- Electron-Withdrawing vs. Donating Effects : Comparative studies highlight that electron-withdrawing substituents (e.g., Cl, CF₃) increase acyl chloride reactivity by 20–30% in nucleophilic substitutions compared to electron-donating groups (e.g., -OH, -CH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.